molecular formula C12H14O2 B8404291 4-(3-Cyclohexen-1-yl)-1,3-benzenediol

4-(3-Cyclohexen-1-yl)-1,3-benzenediol

Cat. No.: B8404291
M. Wt: 190.24 g/mol
InChI Key: WDPJTEAZTWWUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyclohexen-1-yl)-1,3-benzenediol is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-cyclohex-3-en-1-ylbenzene-1,3-diol

InChI

InChI=1S/C12H14O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-2,6-9,13-14H,3-5H2

InChI Key

WDPJTEAZTWWUPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottomed flask was added cis/trans-4-(2,4-bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)cyclohexanol (208 mg) and dichloromethane (3 ml). The resulting solution was cooled to −78° C., and diethylaminosulfur trifluoride (69 μl) added in one portion. The reaction mixture was allowed to warm to room temperature and stirred for 15 hr. The reaction mixture was partitioned between water (10 ml) and dichloromethane (20 ml), the layers were separated and the aqueous phase was extracted with dichloromethane (3×20 ml). The combined organic phases were washed with brine (20 ml), dried over magnesium sulfate, filtered and concentrated in vacuo. The crude oil was dissolved in tetrahydrofuran (3 ml) and tetrabutylammonium fluoride (0.81 ml, 1.0M in tetrahydrofuran) and stirred at room temperature for 15 hr. The reaction mixture was partitioned between water (10 ml) and ethyl acetate (20 ml) and the layers were separated. The aqueous phase was extracted with ethyl acetate (3×20 ml) and the combined organic phases were washed with brine (10 ml), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification via flash chromatography (SiO2, ethyl acetate/petroleum ether, 3:7 v/v) furnished the title compound (34 mg, 38%) as an off-white solid. δH (CD3OD): 1.69-1.86 (2H, m), 2.00-2.19 (4H, m), 3.09 (1H, tt), 5.67-5.80 (2H, m), 6.16 (1H, d), 6.20 (1H, dd), 6.91 (1H, d); m/z (ES−) 189 (M−H)+.
Name
trans-4-(2,4-bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)cyclohexanol
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
69 μL
Type
reactant
Reaction Step Two
Yield
38%

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